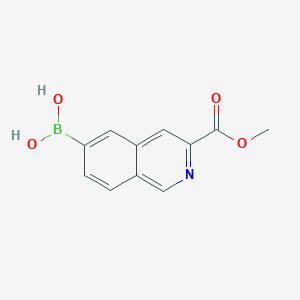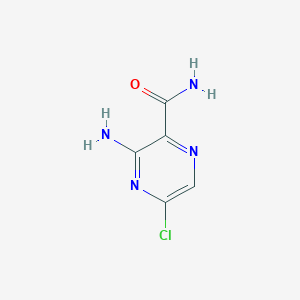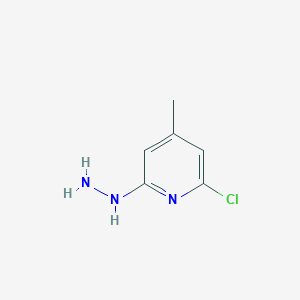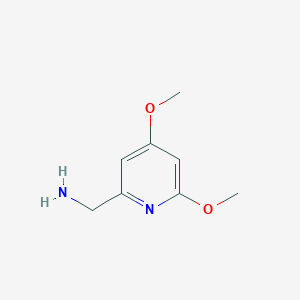![molecular formula C16H25N3O4 B13668389 (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a Boc-protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide typically involves multiple steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the protected amino acid with the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the Boc-protected amino group while achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted amides or thioethers.
Applications De Recherche Scientifique
Chemistry: The compound is used in peptide synthesis as a building block. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize Boc-protected amino acids.
Industry: Used in the synthesis of specialized polymers and materials that require precise control over the functional groups present in the final product.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-N-[4-[2-(Fmoc-amino)-1-hydroxyethyl]phenyl]propanamide: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
(2S)-2-Amino-N-[4-[2-(Cbz-amino)-1-hydroxyethyl]phenyl]propanamide: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness: The Boc-protecting group in (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial.
Propriétés
Formule moléculaire |
C16H25N3O4 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-(2-aminopropanoylamino)phenyl]-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10(17)14(21)19-12-7-5-11(6-8-12)13(20)9-18-15(22)23-16(2,3)4/h5-8,10,13,20H,9,17H2,1-4H3,(H,18,22)(H,19,21) |
Clé InChI |
ZHFPFGHDFSLEPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)


![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)

![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)


